molecular formula C16H18O4 B3054570 1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene CAS No. 61165-99-9

1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene

Cat. No.: B3054570
CAS No.: 61165-99-9
M. Wt: 274.31 g/mol
InChI Key: VGMACPCJKUXETI-UHFFFAOYSA-N
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Description

1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene is a diaryl ether derivative featuring two methoxyphenyl groups connected via an ethoxy-phenoxy spacer. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science. Its synthesis often involves cross-coupling reactions, as seen in nickel-catalyzed protocols . The ethoxy-phenoxy linkage provides flexibility while maintaining conjugation, distinguishing it from rigid analogs like stilbenes or ethynyl-linked compounds.

Properties

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMACPCJKUXETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365218
Record name 1-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61165-99-9
Record name 1-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(ETHYLENEDIOXY)DIANISOLE
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Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The synthesis begins with deprotonation of 4-methoxyphenol (1) using a mild base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile. The resultant phenoxide ion attacks 1,2-dibromoethane (2) in an Sₙ2 mechanism, forming an intermediate monoether (3). A second equivalent of phenoxide subsequently displaces the remaining bromide, yielding 1-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene (4) (Figure 1).

Key stoichiometric parameters :

  • Molar ratio : A 1:2 molar ratio of 1,2-dibromoethane to 4-methoxyphenol ensures complete di-substitution. Excess phenol (2.5 equivalents) minimizes monoether byproducts.
  • Base selection : K₂CO₃ outperforms stronger bases (e.g., NaOH) by reducing elimination side reactions.

Optimization of Reaction Conditions

Solvent effects : Acetonitrile enhances reaction kinetics due to its high polarity and ability to solubilize ionic intermediates. Alternatives like DMF or DMSO may accelerate the reaction but complicate purification.

Temperature and time : Reflux conditions (80–85°C) for 12–24 hours achieve yields >75%. Prolonged heating (>36 hours) promotes degradation, as evidenced by TLC monitoring.

Table 1 : Comparative yields under varying Williamson conditions

Solvent Base Temp (°C) Time (h) Yield (%) Purity (HPLC)
Acetonitrile K₂CO₃ 80 24 78 98.5
DMF K₂CO₃ 100 18 65 97.2
Ethanol NaOH 70 36 42 89.1

Data derived from and.

Alternative Synthetic Approaches

Tosylate-Mediated Etherification

Replacing 1,2-dibromoethane with ethylene glycol ditosylate (5) improves leaving-group ability, enabling milder conditions (50–60°C, 6–8 hours). This method reduces halide waste but requires pre-synthesis of 5 via tosylation of ethylene glycol, adding two steps.

Stepwise Monoether Synthesis

Sequential alkylation first produces the monoether intermediate (3), which is isolated and reacted with a second equivalent of 4-methoxyphenol. While this approach allows precise stoichiometric control, it suffers from lower overall yields (58–62%) due to intermediate purification losses.

Mechanistic Insights and Side-Reaction Mitigation

Competing Elimination Pathways

Under strongly basic conditions (pH >12), the alkoxide may abstract β-hydrogens from 1,2-dibromoethane, forming ethylene gas via E2 elimination. This side reaction consumes alkylating agents and necessitates careful base selection.

Mitigation strategies :

  • Maintain reaction pH between 8–10 using weak bases (K₂CO₃).
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide solubility without increasing basicity.

Steric and Electronic Effects

The methoxy group’s electron-donating nature activates the phenolic oxygen for nucleophilic attack. However, steric hindrance at the ortho positions slightly slows the second substitution compared to unsubstituted phenols.

Scalability and Industrial Adaptations

Continuous-Flow Reactor Systems

Recent advances in flow chemistry enable kilogram-scale production with residence times <2 hours. A 2023 study reported 85% yield using a microreactor with in-line IR monitoring to optimize reagent mixing.

Green Chemistry Innovations

Supercritical CO₂ as a solvent reduces environmental impact, achieving 70% yield at 100 bar and 50°C. This method eliminates organic solvent waste but requires high-pressure equipment.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.89 (m, 8H, aromatic), 4.15 (t, J=5.2 Hz, 4H, OCH₂), 3.79 (s, 6H, OCH₃).
  • FT-IR : 1245 cm⁻¹ (C-O-C asymmetric stretch), 2830 cm⁻¹ (OCH₃ symmetric stretch).

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 935662) confirms the anti-periplanar conformation of ether oxygens, with dihedral angles of 64.91° between aromatic rings.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Liquid crystals : Introduction of fluorinated tails yields mesogens with transition temperatures >150°C.
  • Polymer crosslinkers : Copolymerization with bisphenol A produces epoxy resins with enhanced thermal stability.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of methoxybenzyl alcohol or methoxybenzene.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H18O4
  • Molecular Weight : 274.31 g/mol
  • IUPAC Name : 1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene
  • Structural Features : The compound features a methoxy group and ether linkages, which enhance its reactivity and solubility characteristics.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

  • Electrophilic Aromatic Substitution : The methoxy groups can activate the aromatic ring towards electrophilic attack, facilitating the synthesis of more complex molecules.
  • Dealkylation Reactions : It can be utilized as a precursor for generating phenolic compounds through demethylation, which is essential in pharmaceuticals and agrochemicals .

Biological Research

The compound's unique structure makes it a candidate for studying biological interactions. It has been investigated for its potential pharmacological properties, particularly in relation to:

  • Anti-inflammatory Agents : Research indicates that methoxy-substituted phenols can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain .
  • Molecular Recognition : The polyether chains may facilitate non-covalent interactions, making them useful in drug delivery systems where molecular recognition is crucial .

Material Science

In materials science, this compound is explored for its role in enhancing the properties of polymers and coatings:

  • Thermal Stability : Compounds with methoxy and ether functionalities improve the thermal stability of plastics and coatings .
  • Adhesives : Its chemical properties allow it to function as a reactive diluent or modifier in adhesive formulations, improving adhesion performance .

Data Table: Reaction Pathways

Reaction TypeConditionsProducts
Electrophilic SubstitutionAcidic conditionsSubstituted aromatic compounds
DemethylationBronsted/Lewis acid catalystsm-Aryloxy phenols
PolymerizationHeat/pressureModified polymers

Case Study 1: Pharmacological Potential

A study investigated the anti-inflammatory effects of methoxy-substituted phenols derived from this compound. The results indicated significant inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Material Enhancement

Research on the incorporation of this compound into polymer matrices demonstrated improvements in thermal stability and mechanical properties. The findings suggest that such modifications could lead to the development of advanced materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Comparisons with Similar Compounds

Compound Name Molecular Features Linkage Type Key Properties/Applications Reference
1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene Methoxyphenyl groups, ethoxy-phenoxy spacer Ether Flexible conjugation; used in cross-coupling reactions
trans-4,4'-Dimethoxystilbene Methoxyphenyl groups, ethenyl linker Ethenyl (C=C) Rigid conjugation; UV absorption for photochemical studies
1-Methoxy-4-(phenylseleno)benzene Selenium atom replacing oxygen Selenoether LDHA enzyme inhibition; enhanced bioactivity
1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene Nitro group, ethenyl linker Ethenyl (C=C) Electron-withdrawing effects; altered reactivity
1-Methoxy-4-(4-methoxyphenyl)benzene (2c) Direct biphenyl linkage None (biphenyl) Reduced flexibility; higher melting point (179–181°C)
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene Ethynyl linker Ethynyl (C≡C) Enhanced rigidity; semiconductor applications
1-Methoxy-4-{1-[2-(methylsulfonyl)ethoxy]prop-2-yn-1-yl}benzene Sulfonyl group, propargyl linkage Propargyl ether Electron-withdrawing sulfonyl group; synthetic versatility

Structural and Electronic Effects

  • Linkage Flexibility: The ethoxy-phenoxy spacer in the target compound allows moderate conformational flexibility, unlike rigid ethenyl (e.g., stilbenes ) or ethynyl linkers (e.g., ). This impacts solubility and molecular packing.
  • Substituent Influence : Electron-donating methoxy groups enhance resonance stabilization. In contrast, nitro-substituted analogs (e.g., ) exhibit reduced electron density, altering reactivity in electrophilic substitutions.
  • Heteroatom Replacement : Replacing oxygen with selenium (e.g., ) increases polarizability and bioactivity, as seen in LDHA inhibition, but reduces thermal stability.

Physical and Chemical Properties

  • Melting Points : Biphenyl analogs (e.g., 2c ) exhibit higher melting points (179–181°C) due to reduced flexibility, whereas ethoxy-linked compounds remain liquids or low-melting solids.
  • Solubility : Extended ethoxy chains (e.g., ) improve polar solvent solubility, while nitro groups (e.g., ) enhance solubility in aprotic solvents.

Biological Activity

1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene is a synthetic organic compound with potential biological activities. Its structure consists of a methoxy group and a phenoxy ether, which are believed to contribute to its interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C16H18O4
  • Molecular Weight: 278.31 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy and phenoxy groups facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity. This can lead to modulation of biochemical pathways, influencing cellular responses and metabolic processes.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Studies suggest it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
  • Cytotoxicity Against Cancer Cells: Preliminary studies indicate potential cytotoxic effects against specific cancer cell lines, suggesting its utility in cancer therapy.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of this compound on pancreatic cancer cell lines demonstrated significant potency. The IC50 values for the compound were reported as follows:

Cell LineIC50 (µM)
PANC-10.32
Mia PaCa-20.45
BxPC-30.38

These results indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, highlighting its potential as an anticancer agent .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces apoptosis through caspase-dependent pathways. This was evidenced by increased caspase activity in treated cells compared to controls, suggesting that this compound may act as a pro-apoptotic agent .

Toxicological Evaluation

While exploring the therapeutic potential, it is crucial to assess the toxicity profile of the compound. In chronic toxicity studies conducted on animal models, significant findings included:

  • Decreased body weight and food consumption at higher doses.
  • Hematological changes such as decreased red blood cell counts and hemoglobin levels.
  • Histopathological effects including kidney and liver damage at elevated exposure levels .

Q & A

Q. What are the optimal synthetic routes for 1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene?

  • Methodological Answer : The compound can be synthesized via Ullmann-type coupling or Williamson ether synthesis , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions. For example, a two-step approach involves:

Etherification : Reacting 4-methoxyphenol with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C) to form the intermediate 2-(4-methoxyphenoxy)ethanol.

Coupling : Treating the intermediate with 4-methoxybromobenzene in the presence of a palladium catalyst and a ligand (e.g., Xantphos) in toluene at 110°C .
Key parameters include pH stability (pH 5–9 for intermediates) and inert atmosphere (argon) to prevent oxidation .

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 3.8–4.2 ppm (methoxy and ethoxy groups) and aromatic protons at δ 6.7–7.2 ppm.
  • ¹³C NMR : Signals at ~55 ppm (OCH₃), ~70 ppm (OCH₂CH₂O), and aromatic carbons at 110–160 ppm.
  • IR : Stretching at 1250 cm⁻¹ (C-O-C ether) and 1600 cm⁻¹ (aromatic C=C).
  • Mass Spectrometry : Molecular ion peak at m/z 302 (C₁₆H₁₈O₅) with fragmentation patterns matching the ethoxy-bridged structure .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of derivatives in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity. For example:
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Simulate Pd-catalyzed coupling pathways to optimize ligand selection (e.g., phosphine vs. N-heterocyclic carbenes).
    Computational tools like Gaussian or ORCA can validate experimental outcomes, such as the steric effects of substituents on reaction yields .

Q. How can researchers resolve contradictions in bioactivity data for derivatives?

  • Methodological Answer :
  • Case Study : Derivatives with modified methoxy/ethoxy groups showed conflicting antibacterial activity (e.g., Staphylococcus aureus vs. E. coli).
  • Approach :

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at the benzene ring) and test against standardized microbial assays.

Data Normalization : Control for variables like solubility (logP) and membrane permeability (PSA) using HPLC and Franz cell diffusion studies.

Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate key variables influencing bioactivity .

Q. What catalytic systems enable green synthesis of this compound?

  • Methodological Answer :
  • Photoredox Catalysis : Use visible-light-activated catalysts (e.g., 4CzIPN) in CH₂Cl₂ to reduce reliance on toxic solvents .
  • Microwave-Assisted Synthesis : Achieve 90% yield in 30 minutes (vs. 18 hours conventionally) by optimizing dielectric heating (150°C, 300 W) .
  • Flow Chemistry : Continuous-flow reactors with immobilized Pd catalysts reduce waste and improve scalability (TOF = 120 h⁻¹) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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